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Compound of Interest

Compound Name: 1-Ethoxyoctane

Cat. No.: B11749035 Get Quote

A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development

Professionals

In the realm of organic chemistry, the subtle shift of a functional group can dramatically alter a

molecule's properties and spectroscopic signature. This guide provides a detailed comparative

analysis of 1-ethoxyoctane and its positional isomers: 2-ethoxyoctane, 3-ethoxyoctane, and 4-

ethoxyoctane. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass

spectra, we aim to provide a clear framework for their differentiation and characterization.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key experimental and predicted spectroscopic data for 1-
ethoxyoctane and its isomers. These values serve as a foundational reference for

distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Compound Chemical Shift (ppm) & Multiplicity

1-Ethoxyoctane

~3.38 (t, 2H, -O-CH₂-CH₂-), ~3.34 (t, 2H, -O-

CH₂-CH₃), ~1.54 (p, 2H), ~1.28 (m, 10H), ~1.17

(t, 3H, -O-CH₂-CH₃), ~0.88 (t, 3H)

2-Ethoxyoctane

~3.45 (m, 1H, -O-CH-), ~3.39 (q, 2H, -O-CH₂-

CH₃), ~1.45 (m, 2H), ~1.27 (m, 8H), ~1.18 (t,

3H, -O-CH₂-CH₃), ~1.10 (d, 3H), ~0.88 (t, 3H)

3-Ethoxyoctane

~3.35 (m, 1H, -O-CH-), ~3.42 (q, 2H, -O-CH₂-

CH₃), ~1.40 (m, 4H), ~1.29 (m, 6H), ~1.19 (t,

3H, -O-CH₂-CH₃), ~0.90 (t, 3H), ~0.88 (t, 3H)

4-Ethoxyoctane

~3.38 (m, 1H, -O-CH-), ~3.41 (q, 2H, -O-CH₂-

CH₃), ~1.42 (m, 4H), ~1.30 (m, 6H), ~1.20 (t,

3H, -O-CH₂-CH₃), ~0.91 (t, 6H)

Table 2: ¹³C NMR Spectroscopic Data (Experimental and Predicted)

Compound Chemical Shift (ppm)

1-Ethoxyoctane
70.8, 66.1, 31.9, 29.7, 29.5, 29.3, 26.2, 22.7,

15.2, 14.1[1][2][3]

2-Ethoxyoctane
~76.0, ~64.0, ~39.0, ~31.9, ~25.8, ~22.7, ~20.0,

~15.5, ~14.1

3-Ethoxyoctane
~75.0, ~64.5, ~34.0, ~31.9, ~29.5, ~28.0, ~22.7,

~14.1, ~10.0

4-Ethoxyoctane ~75.5, ~64.8, ~32.0, ~30.0, ~22.9, ~14.1

Table 3: Infrared (IR) Spectroscopy Data
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Compound Key Absorption Bands (cm⁻¹)

1-Ethoxyoctane ~2925 (C-H stretch), ~1115 (C-O stretch)[4]

2-Ethoxyoctane ~2930 (C-H stretch), ~1120 (C-O stretch)

3-Ethoxyoctane ~2930 (C-H stretch), ~1110 (C-O stretch)

4-Ethoxyoctane ~2930 (C-H stretch), ~1118 (C-O stretch)

Table 4: Mass Spectrometry (MS) Data

Compound Key m/z Fragments

1-Ethoxyoctane 158 (M+), 113, 85, 59, 45[1][3]

2-Ethoxyoctane 158 (M+), 129, 101, 73, 45

3-Ethoxyoctane 158 (M+), 115, 87, 59

4-Ethoxyoctane 158 (M+), 101, 73

Deciphering the Differences: A Deeper Dive
The subtle variations in the spectroscopic data arise from the different chemical environments

of the atoms in each isomer.

¹H NMR: The chemical shift of the protons on the carbon atom bonded to the oxygen (the α-

carbon) is a key differentiator. In 1-ethoxyoctane, these are the -O-CH₂- protons of the octyl

chain, appearing as a triplet around 3.34 ppm. For the other isomers, this signal is a multiplet

further downfield due to the secondary nature of the carbon. The splitting patterns of the

signals also provide crucial information about the neighboring protons.

¹³C NMR: The chemical shift of the α-carbon in the octyl chain is also highly informative. For

1-ethoxyoctane, this primary carbon appears around 70.8 ppm. In the secondary ether

isomers, this carbon signal is shifted downfield to approximately 75-76 ppm. The number of

distinct signals in the spectrum can also help distinguish the isomers based on their

symmetry.
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IR Spectroscopy: While the C-H stretching vibrations around 2900 cm⁻¹ are common to all

isomers, the C-O stretching frequency can show slight variations. Generally, ethers exhibit a

strong C-O stretching absorption in the 1050-1150 cm⁻¹ region.[5][6] The exact position can

be influenced by the substitution pattern around the ether linkage.

Mass Spectrometry: The fragmentation patterns in mass spectrometry are highly diagnostic.

Alpha-cleavage, the breaking of the bond adjacent to the ether oxygen, is a dominant

fragmentation pathway for ethers. The position of the ethoxy group in the isomers of

ethoxyoctane will lead to the formation of different characteristic fragment ions, allowing for

their unambiguous identification. For example, 1-ethoxyoctane will readily lose a C₇H₁₅

radical to form a fragment at m/z 59, while 2-ethoxyoctane can lose a C₆H₁₃ radical to

produce a fragment at m/z 73.

Visualizing the Relationships
The following diagrams illustrate the structural relationships between the isomers and a typical

workflow for their spectroscopic analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.researchgate.net/publication/289062499_Modeling_C-13_NMR_Chemical_Shifts_of_Aliphatic_Ethers_and_Thioethers
https://mestrelab.com/publications/chemical-shift-prediction-in-13c-nmr-spectroscopy-using-ensembles-of-message-passing-neural-networks-mpnns.html
https://www.benchchem.com/product/b11749035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11749035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomers of Ethoxyoctane

1-Ethoxyoctane

2-Ethoxyoctane

Positional Isomer

3-Ethoxyoctane

Positional Isomer

4-Ethoxyoctane

Positional Isomer

Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Techniques

Data Analysis

Sample

NMR IR MS

Structure Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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